The molecular structure of Ethyl 2,3,3-trimethylhex-4-enoate exhibits significant structural complexity due to its branched aliphatic chain and unsaturated functionality. The International Union of Pure and Applied Chemistry name ethyl 2,3,3-trimethylhex-4-enoate accurately describes the positional arrangement of substituents on the carbon skeleton . The compound's canonical simplified molecular-input line-entry system representation is CCOC(=O)C(C)C(C)(C)C=CC, which provides a linear notation of its molecular structure .
Table 1: Basic Physicochemical Properties of Ethyl 2,3,3-trimethylhex-4-enoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | Experimental |
| Molecular Weight | 184.27 g/mol | Experimental |
| CAS Number | 60066-62-8 | Registry |
| IUPAC Name | ethyl 2,3,3-trimethylhex-4-enoate | IUPAC |
| SMILES | CCOC(=O)C(C)C(C)(C)C=CC | Computational |
| InChI Key | NFWFHPDZOMPRKT-UHFFFAOYSA-N | Computational |
| XLogP3 (Calculated) | 3.2 | Computational |
| Hydrogen Bond Acceptors | 2 | Computational |
| Hydrogen Bond Donors | 0 | Computational |
| Exact Mass | 184.146329876 g/mol | Computational |
| Monoisotopic Mass | 184.146329876 g/mol | Computational |
| Heavy Atom Count | 13 | Computational |
| Topological Polar Surface Area | 26.3 Ų | Computational |
| Rotatable Bond Count | 8 | Computational |
The molecular geometry indicates considerable steric hindrance due to the bulky methyl groups present at the 2,3,3-positions, which significantly influences the compound's reactivity and physical properties . The presence of the ethyl ester functional group contributes to the compound's polarity and hydrogen bonding characteristics, with two hydrogen bond acceptor sites located at the carbonyl oxygen atoms .
The thermal properties of Ethyl 2,3,3-trimethylhex-4-enoate are influenced by its molecular structure, particularly the presence of the ester functional group and the unsaturated alkene moiety. The stability of the compound can be affected by steric hindrance due to its bulky substituents, which may influence its reactivity under certain thermal conditions .
Table 2: Thermal Properties of Ethyl 2,3,3-trimethylhex-4-enoate
| Property | Value | Estimation Method |
|---|---|---|
| Melting Point | Not determined | Experimental measurement needed |
| Boiling Point (estimated) | ~190-200°C | Structure-activity relationship |
| Flash Point (estimated) | ~60-70°C | Structure-activity relationship |
| Vapor Pressure (estimated) | ~0.5-1.0 mmHg at 25°C | Structure-activity relationship |
| Density (estimated) | ~0.86-0.90 g/mL at 25°C | Structure-activity relationship |
| Refractive Index (estimated) | ~1.42-1.45 | Structure-activity relationship |
| Thermal Decomposition Temperature | Not determined | Experimental measurement needed |
Based on structure-activity relationships with similar ethyl esters, the compound is expected to exhibit moderate volatility and stability under standard conditions . The thermal stability may be compromised at elevated temperatures due to potential decomposition pathways involving the ester bond and the alkene functionality. Studies on related trimethylhexanoate compounds suggest that thermal decomposition may occur through multiple pathways, including ester hydrolysis and alkene isomerization reactions [3] [4].
The phase transition behavior of the compound remains largely unexplored, with no experimental melting point or boiling point data available in the literature. However, structural comparisons with similar branched esters suggest that the compound likely exists as a liquid at room temperature with moderate vapor pressure characteristics.
The spectroscopic characterization of Ethyl 2,3,3-trimethylhex-4-enoate provides essential fingerprinting information for structural identification and purity assessment. The compound's spectroscopic properties are influenced by the presence of multiple functional groups including the ester carbonyl, alkene double bond, and various methyl substituents.
Table 3: Expected Spectroscopic Characteristics of Ethyl 2,3,3-trimethylhex-4-enoate
| Technique | Peak/Signal | Expected Value |
|---|---|---|
| IR Spectroscopy | C=O stretch (ester) | 1735-1740 cm⁻¹ |
| IR Spectroscopy | C=C stretch (alkene) | 1640-1680 cm⁻¹ |
| IR Spectroscopy | C-H stretch (alkyl) | 2850-3000 cm⁻¹ |
| IR Spectroscopy | C-O stretch (ester) | 1000-1300 cm⁻¹ |
| IR Spectroscopy | C-H bend (alkyl) | 1350-1500 cm⁻¹ |
| ¹H NMR | Ethyl ester CH₃ | 1.2-1.3 ppm (t) |
| ¹H NMR | Ethyl ester CH₂ | 4.1-4.2 ppm (q) |
| ¹H NMR | Alkene proton | 5.2-5.8 ppm (m) |
| ¹H NMR | Methyl groups | 1.0-1.2 ppm (s) |
| ¹³C NMR | Carbonyl carbon (C=O) | 172-175 ppm |
| ¹³C NMR | Alkene carbons (C=C) | 120-140 ppm |
| ¹³C NMR | Aliphatic carbons | 10-50 ppm |
| Mass Spectrometry | Molecular ion [M]⁺ | m/z 184 |
| Mass Spectrometry | Base peak | Variable |
Infrared spectroscopy analysis would be expected to reveal characteristic absorption bands corresponding to the ester carbonyl stretching vibration in the region of 1735-1740 cm⁻¹, which is typical for aliphatic esters [5] [6]. The alkene C=C stretching vibration should appear between 1640-1680 cm⁻¹, while the extensive alkyl C-H stretching vibrations would dominate the 2850-3000 cm⁻¹ region.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework. The ¹H NMR spectrum would be expected to show the characteristic ethyl ester pattern with a triplet around 1.2-1.3 ppm for the methyl group and a quartet around 4.1-4.2 ppm for the methylene group [5] [6]. The alkene proton would appear as a complex multiplet in the 5.2-5.8 ppm region, while the multiple methyl substituents would contribute to signals in the 1.0-1.2 ppm range.
Mass spectrometry analysis would yield a molecular ion peak at m/z 184, corresponding to the molecular weight of the compound . The fragmentation pattern would likely include characteristic losses associated with the ethyl ester moiety and the branched alkyl chain, providing diagnostic information for structural confirmation.
The solubility characteristics of Ethyl 2,3,3-trimethylhex-4-enoate are governed by its molecular structure, which combines hydrophobic alkyl chains with a polar ester functional group. The compound's octanol-water partition coefficient (Log P) has been computationally determined to be 3.2, indicating moderate lipophilicity .
Table 4: Solubility Parameters of Ethyl 2,3,3-trimethylhex-4-enoate
| Property | Value | Method |
|---|---|---|
| Log P (octanol/water) | 3.2 | Computational (XLogP3) |
| Water Solubility (estimated) | ~50-150 mg/L at 25°C | Estimated from Log P |
| Hildebrand Solubility Parameter | Not determined | Requires experimental determination |
| Hansen Dispersion Parameter (δd) | Not determined | Requires experimental determination |
| Hansen Polar Parameter (δp) | Not determined | Requires experimental determination |
| Hansen Hydrogen Bonding Parameter (δh) | Not determined | Requires experimental determination |
| Solubility in Ethanol | High (expected) | Predicted based on structure |
| Solubility in Hexane | Moderate (expected) | Predicted based on structure |
| Solubility in Chloroform | High (expected) | Predicted based on structure |
The octanol-water partition coefficient of 3.2 suggests that the compound exhibits moderate hydrophobicity, which is consistent with its structural features . This value indicates that the compound would preferentially partition into organic phases over aqueous phases, making it suitable for applications requiring lipophilic characteristics.
Water solubility is estimated to be in the range of 50-150 mg/L at 25°C, based on structure-activity relationships derived from the Log P value [7]. This limited aqueous solubility is typical for branched aliphatic esters of this molecular size and reflects the dominance of hydrophobic interactions over hydrophilic contributions from the ester group.
The compound is expected to exhibit high solubility in polar organic solvents such as ethanol and chloroform due to favorable interactions between the ester functionality and these solvents [8]. Moderate solubility in nonpolar solvents like hexane would be anticipated based on the significant aliphatic character of the molecule.
Hansen solubility parameters, which provide more detailed information about molecular interactions through dispersion forces, polar interactions, and hydrogen bonding contributions, have not been experimentally determined for this compound [9] [10]. These parameters would be valuable for predicting solubility behavior in various solvent systems and for formulation applications.
The solubility characteristics suggest that Ethyl 2,3,3-trimethylhex-4-enoate would be most compatible with organic solvent systems and would exhibit limited miscibility with aqueous phases. This property profile makes it suitable for applications in organic synthesis, extraction processes, and formulation chemistry where controlled solubility characteristics are required.